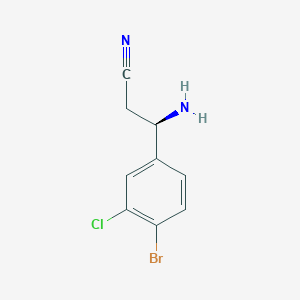

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile

Description

“(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile” is a chiral nitrile derivative featuring a stereogenic center at the third carbon of the propanenitrile backbone. The compound’s structure includes a 4-bromo-3-chlorophenyl substituent, which confers distinct electronic and steric properties due to the presence of halogen atoms (bromine and chlorine). Its stereochemistry (R-configuration) may influence binding affinity and selectivity in chiral environments, making it a valuable candidate for asymmetric catalysis or drug discovery .

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

LLZLHQCNLYKNPA-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)Br |

Canonical SMILES |

C1=CC(=C(C=C1C(CC#N)N)Cl)Br |

Origin of Product |

United States |

Biological Activity

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is a chiral organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C10H10BrClN2

- Molecular Weight : Approximately 275.56 g/mol

- Functional Groups : Amino group, nitrile group, and halogenated phenyl ring.

The presence of halogen substituents (bromo and chloro) is significant as they can enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other molecular interactions that can modulate the activity of these targets.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : It may bind to receptors, altering their signaling pathways and leading to therapeutic effects.

1. Anticancer Properties

Research indicates that compounds similar to this compound have shown promise in cancer therapy. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in various cancer models.

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are being explored in the context of diseases characterized by chronic inflammation. Preliminary studies suggest it may modulate inflammatory pathways, reducing cytokine production.

3. Neuroprotective Activity

Recent investigations into neurodegenerative diseases have highlighted the potential of this compound to protect neuronal cells from oxidative stress and apoptosis, possibly through inhibition of the NLRP3 inflammasome pathway .

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound exhibited significant inhibitory effects on specific cancer cell lines, leading to reduced proliferation rates.

- Another investigation focused on its interaction with neuroinflammatory markers, revealing a decrease in IL-1β levels upon treatment with the compound.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential as an anticancer agent.

- Neuroprotective effects were observed in models of Alzheimer's disease, where the compound reduced amyloid plaque formation and improved cognitive function metrics.

Data Tables

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The synthesis of bromo-chloro derivatives may require stringent control of reaction conditions to avoid dehalogenation or racemization.

- Biological Relevance: Brominated analogs are understudied compared to fluoro- or chloro-derivatives, presenting opportunities for novel therapeutic leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.